S-Kinoprene

Vue d'ensemble

Description

S-Kinoprene is an insect juvenile hormone analogue that inhibits insect growth during the moulting process. It is primarily used to control aphids and whiteflies and to suppress mealybugs on greenhouse ornamental plants . This compound is applied as a foliar spray and is registered for use on greenhouse non-food crops .

Méthodes De Préparation

The synthetic routes for S-Kinoprene involve the esterification of 2,4-dodecadienoic acid with 2-propyn-1-ol. The reaction conditions typically include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods often involve large-scale esterification reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Diels-Alder Derivatization with PTAD

S-Kinoprene undergoes a Cookson-type Diels-Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance mass spectrometry detection sensitivity .

Reaction Conditions :

-

Molar ratio : 7,000:1 (PTAD:this compound)

-

Temperature : Room temperature (~25°C)

-

Time : 1 hour for complete derivatization

-

Product : this compound-PTAD adduct (C₂₄H₂₇N₃O₃)

Key Outcomes :

-

Ionization Efficiency : Derivatization introduces nitrogen atoms, improving electrospray ionization (ESI) efficiency in positive mode .

-

Sensitivity Boost : 102-fold increase in detection sensitivity compared to underivatized this compound (Table 1) .

Fragmentation Patterns in Tandem Mass Spectrometry

Derivatized this compound exhibits distinct fragmentation under collision-induced dissociation (CID):

| Parameter | Derivatized (this compound-PTAD) | Underivatized (this compound) |

|---|---|---|

| Precursor Ion | m/z 452 [M+H]⁺ | m/z 277 [M+H]⁺ |

| Product Ion | m/z 242 | m/z 137 |

| Collision Energy | 21 V | 12 V |

The m/z 242 fragment dominates due to cleavage at the triazoline-dione moiety . Non-derivatized this compound primarily fragments at ester linkages .

Stability and Decomposition Pathways

This compound demonstrates instability under common analytical conditions:

Key Observations :

-

Evaporation Losses : 62 ± 6% loss during solvent evaporation under nitrogen .

-

Glass Adsorption : Significant adsorption on glass surfaces during sample transfer .

-

Mitigation Strategy : Use of internal standards (e.g., kinoprene) compensates for recovery inconsistencies .

Analytical Quantification Parameters

Derivatization enables ultra-trace detection in water matrices:

| Metric | Value (Derivatized) | Value (Underivatized) |

|---|---|---|

| LOD (S/N=3) | 20 pg/mL | 2,000 pg/mL |

| LOQ (S/N=10) | 60 pg/mL | 6,000 pg/mL |

| Calibration Range | 3–300 pg | 300–20,000 pg |

Linear regression data: y = 1555.2x + 1051.7 (R²=0.9991) .

This reactivity profile underscores this compound's susceptibility to tailored derivatization strategies for environmental monitoring, while its inherent instability necessitates careful analytical handling. The PTAD-mediated enhancement provides a model for detecting structurally analogous insect growth regulators.

Applications De Recherche Scientifique

Agricultural Applications

S-Kinoprene is predominantly used in agriculture for controlling pests on ornamental plants and crops. It is effective against a range of pests, including:

- Aphids

- Whiteflies

- Mealybugs

Case Study: Efficacy Against Mealybugs

A study conducted on the application of this compound demonstrated its effectiveness in suppressing mealybug populations on greenhouse ornamental plants. The compound was applied as a foliar spray, resulting in significant reductions in pest populations without adversely affecting beneficial arthropods .

Integrated Pest Management (IPM)

In IPM programs, this compound plays a crucial role due to its selective toxicity. It targets specific pests while minimizing harm to non-target organisms, including beneficial insects like predatory mites.

Research Findings on Non-target Effects

Research indicates that this compound has acceptable risk profiles for beneficial predatory mites when used according to recommended guidelines. For instance, studies assessing its impact on Amblyseius cucumeris, a key predator of tetranychid mites, found that the compound exhibited low toxicity, supporting its integration into IPM strategies .

Environmental Impact and Safety

The environmental fate of this compound has been evaluated through various studies, indicating that it rapidly degrades in both air and aqueous environments, thus minimizing long-term ecological risks. However, potential risks to aquatic organisms have been noted, necessitating precautionary measures during application .

Toxicological Assessments

Toxicological assessments reveal that this compound is of low acute toxicity via oral, dermal, and inhalation routes. Nonetheless, it has been identified as a dermal sensitizer in some animal studies . The lack of comprehensive long-term toxicity studies remains a gap in the safety profile of this compound.

Regulatory Status

This compound's regulatory status varies by region due to its potential risks and benefits. In Canada, for instance, the registration of this compound was proposed for cancellation due to identified risks to occupational workers and certain non-target species when used under current label directions .

Comparative Analysis with Other IGRs

To better understand the utility of this compound within pest management frameworks, it is essential to compare it with other IGRs like methoprene and hydroprene.

| Feature | This compound | Methoprene | Hydroprene |

|---|---|---|---|

| Mechanism | Juvenile hormone mimic | Juvenile hormone mimic | Juvenile hormone mimic |

| Target Pests | Aphids, whiteflies | Various insects | Various insects |

| Toxicity Profile | Low acute toxicity | Low acute toxicity | Low acute toxicity |

| Environmental Persistence | Rapid degradation | Moderate persistence | Moderate persistence |

| Regulatory Status | Proposed cancellation | Registered | Registered |

Mécanisme D'action

S-Kinoprene functions by mimicking the natural juvenile hormone in insects. It inhibits normal insect growth during the moulting process, causing morphogenic, ovicidal, and sterilization effects. At higher concentrations, it can kill adult insect populations such as aphids, whiteflies, mealybugs, fungus gnats, and armored scales . The molecular targets include juvenile hormone receptors, and the pathways involved are those regulating insect development and reproduction .

Comparaison Avec Des Composés Similaires

S-Kinoprene is compared with other juvenile hormone analogues such as methoprene, hydroprene, and pyriproxyfen:

Methoprene: Similar to this compound, methoprene is used as an insect growth regulator but has a different chemical structure.

Hydroprene: Another juvenile hormone analogue with applications in pest control, hydroprene has a slightly different mode of action and chemical structure.

Pyriproxyfen: This compound is also used as an insect growth regulator but belongs to a different chemical class (phenoxy compounds) compared to the terpenoid structure of this compound

This compound’s uniqueness lies in its specific application for greenhouse ornamental plants and its effectiveness in controlling a broad spectrum of insect pests with minimal toxicity to non-target organisms .

Activité Biologique

S-Kinoprene, a synthetic analog of juvenile hormone (JH), is primarily utilized as an insect growth regulator (IGR) in agricultural and pest control applications. Its chemical formula is and it possesses a molecular weight of 248.36 g/mol. This compound is recognized for its ability to disrupt the normal growth and development processes in insects, leading to premature metamorphosis and ultimately death.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄O₂ |

| Molecular Weight | 248.36 g/mol |

| Density | 0.95 g/cm³ |

| Boiling Point | 173-175 °C |

| Solubility | Soluble in organic solvents, insoluble in water |

Synthesis and Characterization

This compound is synthesized through a reaction between farnesol and maleic anhydride, facilitated by a catalyst. The resulting mixture contains both cis- and trans-isomers, which can be separated using column chromatography. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the compound’s purity and structural integrity.

This compound mimics the action of juvenile hormone, which plays a crucial role in maintaining the larval stage in insects. By disrupting this hormonal balance, this compound interferes with normal growth processes, including:

- Metamorphosis : Induces premature transformation from larval to pupal stages.

- Feeding Behavior : Alters feeding patterns, leading to reduced survival rates.

- Reproductive Functions : Impacts mating behaviors and reproductive success.

Efficacy Against Insect Pests

This compound has demonstrated effectiveness against various insect pests, including mosquitoes, flies, beetles, and moths. Laboratory studies have shown that it significantly reduces larval populations of species such as Culex pipiens, with notable effects on growth and development .

Case Study: Efficacy on Culex pipiens

A laboratory evaluation revealed that this compound effectively reduced the survival rates of Culex pipiens larvae when applied at specific concentrations. The study indicated:

- Concentration : 10 ppm resulted in over 90% mortality within 48 hours.

- Growth Inhibition : Treated larvae exhibited stunted growth compared to controls.

Safety Profile

This compound is classified as moderately toxic to mammals but poses minimal risk to beneficial insects such as honeybees. Its selective toxicity makes it suitable for integrated pest management (IPM) strategies .

Toxicity Assessments

Toxicity assessments have categorized this compound within Toxicity Categories III or IV for acute toxicity tests. Reports indicate that common side effects from exposure may include headaches, nausea, and skin irritation; however, severe incidents are rare .

Agricultural Use

This compound is widely used in agricultural settings due to its safety profile for non-target organisms. It has been particularly effective in ornamental plant production where beneficial arthropods are present. Growers have reported successful applications against pests like Florida red scale while preserving predator mite populations .

Environmental Considerations

Despite its benefits, environmental evaluations have raised concerns about potential risks to terrestrial and aquatic organisms. Health Canada has proposed cancellation of this compound registrations due to identified risks when used according to current guidelines .

Future Directions

Research is ongoing to enhance the efficacy of this compound and develop formulations that minimize environmental impact. Future studies will focus on:

- Resistance Management : Addressing resistance development in target insect populations.

- Broader Applications : Exploring potential uses in medicine and biotechnology.

Propriétés

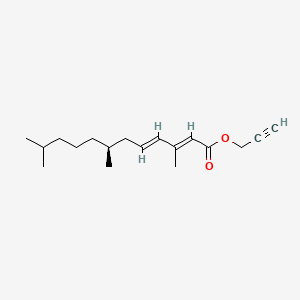

IUPAC Name |

prop-2-ynyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRBKIRIBLNOAM-PBGROSLGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)C)C/C=C/C(=C/C(=O)OCC#C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1035785 | |

| Record name | 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (S-(E,E))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical grade (89%): Clear amber liquid with a mild fruity odor; [Reference #1] | |

| Record name | S-Kinoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000079 [mmHg] | |

| Record name | S-Kinoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65733-20-2 | |

| Record name | Kinoprene, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (S-(E,E))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KINOPRENE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01U96G7D9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.